molecular formula C7H8N4 B1198230 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 7681-99-4

5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B1198230
CAS RN: 7681-99-4
M. Wt: 148.17 g/mol
InChI Key: WXVQCFALDUVKSC-UHFFFAOYSA-N
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Description

5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine is a compound with potential biological activity, attracting interest for its coordination compounds' possible biological applications. Its molecular structure has been analyzed in various crystal environments, indicating a significant potential for biological and chemical applications (Canfora et al., 2010).

Synthesis Analysis

This compound and its derivatives can be synthesized through various methods, including the application of microwave irradiation for key intermediates, indicating a breadth of synthetic approaches for accessing this chemotype (Dong et al., 2008).

Molecular Structure Analysis

The molecular structure of 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives has been studied through X-ray crystallography, revealing detailed insights into their supramolecular architecture, hydrogen bonding, and π-π interactions. Such structural analyses contribute to understanding the compound's potential interactions and reactivity (Canfora et al., 2010).

Chemical Reactions and Properties

5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine acts as a ligand for divalent metal thiocyanates, forming complexes with varied metal ions. These complexes' infrared and ligand field spectra have been discussed, and the crystal structures of specific compounds have been described, showcasing the compound's versatility in forming coordination complexes (Dillen et al., 1983).

Physical Properties Analysis

While specific studies directly analyzing the physical properties of 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine were not identified in the search, the compound's crystalline structures, as reported, provide indirect insights into its physical characteristics, such as solubility and stability, through its interaction patterns and crystal packing.

Chemical Properties Analysis

The chemical properties of 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine and its derivatives, including reactivity with various chemical agents and potential as a ligand for metal coordination complexes, demonstrate its chemical versatility. Its reactions with metal thiocyanates and the resulting coordination compounds highlight its potential in synthetic and medicinal chemistry applications (Dillen et al., 1983).

Scientific research applications

  • Design and Synthesis for Agricultural and Medicinal Purposes: It's used in the design and synthesis of novel compounds, such as anthranilic diamides and oxoacetohydrazone derivatives, showing potential in agricultural (herbicidal and fungicidal activities) and medicinal applications (Dong et al., 2008), (Long De, 2006).

  • Organic Light-Emitting Properties: This compound can self-assemble into supramolecular microfibers with blue organic light-emitting properties, highlighting its potential in the field of optoelectronics (Liu et al., 2008).

  • Thermolysis Studies: Research on its thermolysis has led to insights into the behavior of triazolopyrimidinio-3-phenacylide and the thermal ring cleavage of the triazole moiety (Hori et al., 1985).

  • Coordination Chemistry and NMR Studies: Studies have been conducted on its coordination chemistry, particularly in relation to gold and platinum complexes. This includes NMR spectroscopic studies which provide insights into the molecular structure and interactions with metals (Szłyk et al., 2002), (Łakomska et al., 2008).

  • Synthesis of Novel Compounds for Bioactivity Analysis: The compound is used in the synthesis of various novel derivatives for exploring bioactivity, particularly in agriculture for herbicidal properties (Yang et al., 2001), (Li De-jiang, 2008).

  • Applications in Pharmaceutical and Agrochemical Fields: The compound is notable for its role in various fields including pharmaceutics and agrochemistry. Its chemistry and applications continue to be a subject of interest in these areas (Fischer, 2007).

  • Potential in Anticancer Therapy: Research has explored the encapsulation of ruthenium(II) complexes containing 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine in liposomes, improving their anticancer activity against melanoma cell lines (Fandzloch et al., 2020).

  • Inhibitory Activities in Cardiovascular Agents: Some derivatives have shown potential as inhibitors of cAMP phosphodiesterase, indicating their utility as new cardiovascular agents (Novinson et al., 1982).

properties

IUPAC Name

5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-5-3-6(2)11-7(10-5)8-4-9-11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVQCFALDUVKSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC=NN12)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40227633
Record name 5,7-Dimethyl-(1,2,4)triazolo(1,5-a)pyrimidine
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Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine

CAS RN

7681-99-4
Record name 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine
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Record name 5,7-Dimethyl-(1,2,4)triazolo(1,5-a)pyrimidine
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Record name 5,5-a]pyrimidine
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Record name 5,7-Dimethyl-(1,2,4)triazolo(1,5-a)pyrimidine
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Record name 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
372
Citations
JM Méndez-Arriaga, A Rodríguez-Diéguez… - Polyhedron, 2020 - Elsevier
A series of triazolopyrimidine transition metals complexes have been synthesized by the reaction between the derivative 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine (dmtp) with M(NO 3 …
Number of citations: 18 www.sciencedirect.com
I Łakomska, H Kooijman, AL Spek, WZ Shen… - Dalton …, 2009 - pubs.rsc.org
Mono- and dinuclear platinum(II) coordination compounds of formula cis-[PtCl2(NH3)(dmtp)], 1, cis-[PtCl2(dmtp)2], 2 and {H+[C28H32Cl2N16Pt2]2+(NO3)3(H2O)6}, 3, in which dmtp is 5…
Number of citations: 30 pubs.rsc.org
GM Esteban-Parra, JM Mendez-Arriaga… - Journal of Inorganic …, 2019 - Elsevier
Two dinuclear silver complexes containing 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine (dmtp) were synthesized, [Ag 2 (dmtp) 3 ] 2 [Ag 2 (dmtp) 2 ](BF 4 ) 6 (H 2 O) 2 and [Ag 2 (dmtp) 2 (…
Number of citations: 18 www.sciencedirect.com
AH Velders, A Bergamo, E Alessio… - Journal of medicinal …, 2004 - ACS Publications
Ruthenium compounds have gained large interest for their potential application as chemotherapeutic agents, and in particular the complexes of the type (X)[trans-RuCl 4 (dmso-S)L] (X …
Number of citations: 140 pubs.acs.org
MA Girasolo, D Schillaci, C Di Salvo, G Barone… - Journal of …, 2006 - Elsevier
The heterocyclic ligands [1,2,4]triazolo-[1,5-a]pyrimidine (tp) and 5,7-dimethyl-[1,2,4]triazolo-[1,5-a]pyrimidine (dmtp), react with diorganotin dichlorides giving the addition compounds …
Number of citations: 40 www.sciencedirect.com
JM Salas, MA Romero, A Rahmani… - … Section C: Crystal …, 1994 - scripts.iucr.org
The synthesis and crystal structure of the title com-pound,[ZnC12 (C7H8N4) 2], obtained by the reaction of zinc (II) chloride with 5, 7-dimethyl [1, 2, 4] triazolo-[1, 5-a] pyrimidine (dmtp), …
Number of citations: 28 scripts.iucr.org
CR Maldonado, M Quirós, JM Salas - Polyhedron, 2008 - Elsevier
Several Cu(II) complexes with 1,2,4-triazolo[1,5-a]pyrimidine (tp) and its 5,7-dimethyl derivative (dmtp) have been isolated and structurally characterized. Five of them are mononuclear …
Number of citations: 27 www.sciencedirect.com
L Măruţescu, L Calu, MC Chifiriuc, C Bleotu… - Molecules, 2017 - mdpi.com
Three complexes, namely [Co(dmtp) 2 (OH 2 ) 4 ][CoCl 4 ] (1), [Co(dmtp) 2 Cl 2 ] (2) and [Co(dmtp) 2 (OH 2 ) 4 ]Cl 2 ∙2H 2 O (3) (dmtp: 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine), were …
Number of citations: 12 www.mdpi.com
AB Caballero, M Quirós… - … Section E: Structure …, 2011 - scripts.iucr.org
In the title complex, [Zn(NCO)2(C7H8N4)2], the ZnII ion exhibits a distorted tetrahedral coordination geometry. The coordination environment is formed by two 5,7-dimethyl-1,2,4-triazolo[…
Number of citations: 10 scripts.iucr.org
TLF Favre, JG Haasnoot, J Reedijk - Polyhedron, 1986 - Elsevier
Copper(II) coordination compounds of several CuA 2 salts (A = PF 6 , BF 4 , ClO 4 , CF 3 SO 3 or NO 3 ) with 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine (dmtp) as a ligand have been …
Number of citations: 23 www.sciencedirect.com

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